N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide
Description
Properties
IUPAC Name |
N'-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-11(2)18-13(9-10-16-18)17-14(15-3)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIGIIARTPQUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=NC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide typically involves the reaction of N-methylbenzenecarboximidamide with 1-(propan-2-yl)-1H-pyrazole-5-amine. The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The process often includes purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide contains:
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A benzenecarboximidamide group : A substituted amidine, which is prone to tautomerism and nucleophilic/electrophilic interactions.
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A pyrazole ring : With a 5-amino substituent and an isopropyl group at the 1-position.
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Methyl substituents : Enhancing stability and directing reactivity.
These groups enable participation in condensation, substitution, and cycloaddition reactions.
Condensation Reactions
The amidine group can undergo condensation with carbonyl compounds (e.g., aldehydes, ketones) to form imine derivatives. This is analogous to reductive amination processes observed in pyrazole derivatives . For example:
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Imine formation : Reaction with aldehydes under acidic conditions may lead to cyclized products.
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Reductive amination : Post-condensation reduction (e.g., with NaBH₄) could yield stable secondary amines .
Cycloaddition Reactions
The pyrazole ring’s electron-rich nature may enable participation in cycloaddition reactions (e.g., Diels-Alder), particularly if conjugated systems are present. The amidine group’s lone pairs could act as electron donors in such processes.
Substitution Reactions
The methyl groups on the amidine and pyrazole rings may serve as leaving groups under specific conditions (e.g., nucleophilic displacement).
Reaction Conditions and Outcomes
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that compounds similar to N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide exhibit significant anticancer activity. The pyrazole moiety is known to interact with various biological targets, leading to apoptosis in cancer cells. For instance, studies have shown that derivatives of pyrazole can inhibit specific kinases involved in cancer progression, making them potential candidates for drug development .
1.2 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
1.3 Anti-inflammatory Effects
This compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory disorders. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Agricultural Applications
2.1 Herbicidal Properties
The compound's structure suggests potential herbicidal activity, which has been explored in agricultural research. Studies have indicated that similar compounds can effectively inhibit the growth of certain weeds without harming crops, making them suitable for use in sustainable agriculture .
2.2 Plant Growth Regulators
There is ongoing research into the use of this compound as a plant growth regulator. Its ability to modulate plant hormone levels could enhance growth rates and improve crop yields under various environmental conditions .
Material Science Applications
3.1 Synthesis of Novel Materials
In material science, the compound can serve as a building block for synthesizing novel polymers and materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced thermal stability or mechanical strength .
3.2 Catalysis
This compound has potential applications in catalysis due to its ability to facilitate chemical reactions under mild conditions. Research is focused on its use in organic synthesis and green chemistry initiatives .
Mechanism of Action
The mechanism of action of N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The most closely related compound is N-cyclopropyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide (CAS: 1006463-51-9), which replaces the methyl group with a cyclopropyl substituent. Key differences include:
Key Implications of Substituent Variation
- Steric Effects : The cyclopropyl group’s bulkiness may hinder molecular packing or binding to biological targets compared to the methyl analogue, which offers greater conformational flexibility.
- Electronic Effects : Methyl’s electron-donating nature could enhance the carboximidamide’s basicity, whereas the cyclopropyl group’s strain might alter electronic distribution in the benzene ring.
- Applications :
Research Findings and Data Gaps
- Structural Characterization : While the cyclopropyl variant has a documented CAS number and molecular formula, neither compound’s crystal structure is explicitly reported in the provided evidence. However, X-ray analysis (e.g., via SHELX software ) is a plausible method for confirming their geometries.
- Reactivity : Pyrazole-containing carboximidamides are often explored for metal coordination. The methyl derivative’s reduced steric bulk may enhance reactivity in C–H activation reactions compared to its cyclopropyl counterpart.
Biological Activity
N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide is a chemical compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a pyrazole moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
- Molecular Formula : C14H18N4
- Molecular Weight : 242.33 g/mol
- CAS Number : 1006463-43-9
Structure
The compound features a pyrazole ring substituted with a propan-2-yl group and a benzenecarboximidamide moiety, which may influence its interaction with biological targets.
Anticancer Properties
Research has indicated that compounds containing pyrazole derivatives can exhibit significant anticancer activity. For example, studies have shown that pyrazole-based compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation, such as the PI3K/AKT/mTOR pathway .
Case Study: In Vivo Tumor Suppression
In one study, a related pyrazole compound demonstrated the ability to suppress tumor growth in mouse xenograft models. The study highlighted the importance of free-drug exposure for effective antitumor activity, suggesting that structural modifications could enhance efficacy .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Neuroprotective Activity
Emerging studies suggest that this compound may exhibit neuroprotective effects. Pyrazole compounds have been shown to protect neuronal cells from oxidative stress-induced apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | Moderate | Inhibition of PI3K/AKT/mTOR signaling |
| Anti-inflammatory | High | Modulation of NF-kB pathways |
| Neuroprotective | Promising | Protection against oxidative stress |
Comparative Analysis with Other Pyrazole Derivatives
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| This compound | Moderate | High | Promising |
| 4-Fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide | High | Moderate | Limited |
Q & A
Q. What synthetic routes are recommended for preparing N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide?
- Methodological Answer : A common approach involves coupling pyrazole derivatives with substituted benzamides. For example:
Base-mediated alkylation : Use K₂CO₃ in N,N-dimethylformamide (DMF) to facilitate nucleophilic substitution or condensation reactions. This method is effective for introducing the propan-2-yl group onto the pyrazole ring .
Carboximidamide formation : React substituted benzonitrile intermediates with methylamine under acidic conditions to form the carboximidamide moiety.
- Key considerations : Optimize reaction time, temperature (e.g., room temperature for base-mediated steps), and stoichiometry of reagents to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Resolve aromatic protons (6.5–8.5 ppm for benzene), pyrazole protons (δ ~6–7 ppm), and methyl groups (δ ~1.2–1.5 ppm for isopropyl) .
- 2D NMR (COSY, HSQC) : Assign connectivity between pyrazole and benzene rings.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N stretch ~1600 cm⁻¹, N-H bend ~3300 cm⁻¹) .
Q. What solubility properties should be considered for this compound in experimental design?
- Methodological Answer :
- Polar solvents : DMF, DMSO, or methanol for dissolution due to the polar carboximidamide group.
- Nonpolar solvents : Limited solubility in hexane or toluene.
- Precipitation strategies : Use anti-solvents like water or diethyl ether to isolate the compound .
Advanced Questions
Q. How can computational tools like Multiwfn assist in analyzing the electronic structure of this compound?
- Methodological Answer :
- Electron Localization Function (ELF) : Map electron density to identify covalent bonds and lone pairs in the pyrazole and benzene rings .
- Electrostatic Potential (ESP) : Visualize regions of electrophilicity (positive ESP) and nucleophilicity (negative ESP), critical for predicting reactivity in catalytic or binding studies .
- Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to quantify bond critical points and noncovalent interactions (e.g., hydrogen bonds between the carboximidamide group and solvents) .
Q. What strategies can resolve contradictions in experimental data regarding the compound’s stability?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to stressors (e.g., heat, light, humidity) and monitor degradation via HPLC or TLC.
- Control Variables :
- pH : Test stability in buffered solutions (pH 3–10) to identify degradation pathways .
- Oxygen sensitivity : Use inert atmospheres (N₂/Ar) during storage to prevent oxidation .
- Computational Modeling : Predict degradation products using DFT calculations (e.g., bond dissociation energies for the carboximidamide group) .
Q. How can noncovalent interactions influence the compound’s behavior in supramolecular assemblies?
- Methodological Answer :
- Van der Waals Surfaces : Use reduced density gradient (RDG) analysis to visualize steric repulsion and dispersion forces in crystal packing or protein-ligand complexes .
- Hydrogen Bonding : Map donor-acceptor pairs (e.g., pyrazole N-H with carbonyl acceptors) using crystal structure data or molecular dynamics simulations .
Q. What computational protocols are recommended for optimizing reaction conditions for derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
